Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate
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Overview
Description
Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a tert-butyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-(4-tert-butylphenyl)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-(4-tert-butylphenyl)-3-fluorobenzoic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are used for hydrolysis.
Major Products Formed
Nitration: Formation of nitro derivatives of the aromatic ring.
Reduction: Formation of 4-(4-tert-butylphenyl)-3-fluorobenzyl alcohol.
Hydrolysis: Formation of 4-(4-tert-butylphenyl)-3-fluorobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-tert-butylphenyl)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(4-tert-butylphenyl)-3-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-(4-tert-butylphenyl)-3-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO2/c1-18(2,3)14-8-5-12(6-9-14)15-10-7-13(11-16(15)19)17(20)21-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFIYIIQUXEMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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